molecular formula NH2(NH)CNHCN<br>C2H4N4<br>C2H4N4 B1669379 Dicyandiamide CAS No. 461-58-5

Dicyandiamide

Cat. No. B1669379
CAS RN: 461-58-5
M. Wt: 84.08 g/mol
InChI Key: QGBSISYHAICWAH-UHFFFAOYSA-N
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Description

Dicyandiamide, also known as cyanoguanidine, is a dimer of cyanamide . It is a colorless solid that is soluble in water, acetone, and alcohol, but not nonpolar organic solvents . It is commonly used in the synthesis of barbiturates and is a stabilizer of ammonium dinitramide melt .


Synthesis Analysis

Dicyandiamide can be synthesized from cyanamide . A study has shown that dicyandiamide can assist in the synthesis of N-doped porous CoMn–Nx@N–C carbon nanotube composites via MOFs . This synthesis strategy provides a new reference for the development of multifunctional materials with high catalytic performance .


Molecular Structure Analysis

The molecular formula of Dicyandiamide is C2H4N4 and it has a molecular weight of 84.0800 . The IUPAC Standard InChI is InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) .


Chemical Reactions Analysis

A study on the reaction mechanism, cure behavior, and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide was conducted . The curing reaction mechanism of the TGDDM/DICY system was studied by Fourier transform infrared (FTIR) spectrometry and the non-isothermal cure behaviors of the mixture were investigated with differential scanning calorimetry (DSC) measurements .


Physical And Chemical Properties Analysis

Dicyandiamide is a white crystalline compound . It has a melting point of 208-211 °C . It is soluble in water, alcohol, and acetone, but almost insoluble in ether and benzene .

Scientific Research Applications

Nitrification Inhibition and Agricultural Applications

Dicyandiamide is notably used as a nitrification inhibitor to reduce nitrous oxide (N2O) emissions and nitrate leaching from agricultural soils, particularly in urine patches on pastures. Its application leads to significant reductions in N2O emissions (by 72%) and nitrate leaching (by 61%), showcasing its potential to mitigate greenhouse gas emissions and environmental pollution from agricultural practices. This also highlights its role in improving inventory methodologies for estimating agricultural soil N2O emissions in the context of the Intergovernmental Panel on Climate Change (IPCC) guidelines (Clough et al., 2007).

Safety And Hazards

Dicyandiamide is stable under normal conditions . It should not be released into the environment . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

The global dicyandiamide market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for dicyandiamide from various applications such as pharmaceuticals, epoxy laminates, slow-release fertilizers, flame retardants, dye fixing, and water treatment .

properties

IUPAC Name

2-cyanoguanidine
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InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)
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InChI Key

QGBSISYHAICWAH-UHFFFAOYSA-N
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Canonical SMILES

C(#N)N=C(N)N
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Molecular Formula

Record name DICYANDIAMIDE
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Related CAS

26591-10-6
Record name Guanidine, N-cyano-, homopolymer
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DSSTOX Substance ID

DTXSID1020354
Record name Cyanoguanidine
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Molecular Weight

84.08 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
Record name Guanidine, N-cyano-
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Solubility

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13
Record name CYANOGUANIDINE
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Density

1.400 @ 25 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

0.000171 [mmHg]
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Product Name

Cyanoguanidine

Color/Form

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS

CAS RN

461-58-5
Record name Dicyandiamide
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Record name DICYANDIAMIDE
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Melting Point

209.5 °C, 211 °C
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Synthesis routes and methods I

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods II

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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